molecular formula C24H19FN2O2 B11984571 (4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Cat. No.: B11984571
M. Wt: 386.4 g/mol
InChI Key: PENMLYDAGXHMAS-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a synthetic organic compound that belongs to the class of benzoxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the core benzoxazin structure, followed by the introduction of the fluorophenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions can provide insights into its potential therapeutic effects and guide further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone may include other benzoxazin derivatives with different substituents. Examples include:

  • (4-Chlorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone
  • (4-Bromophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorophenyl group, for example, may enhance its stability and lipophilicity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

(4-fluorophenyl)-[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

InChI

InChI=1S/C24H19FN2O2/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)29-24(27(21)26-20)23(28)17-10-12-18(25)13-11-17/h2-13,21,24H,14H2,1H3

InChI Key

PENMLYDAGXHMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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